molecular formula C15H15BrO2 B6303832 [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol CAS No. 2056110-50-8

[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol

Cat. No.: B6303832
CAS No.: 2056110-50-8
M. Wt: 307.18 g/mol
InChI Key: NBAPUVLWDNQVGB-UHFFFAOYSA-N
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Description

[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol is an organic compound with the molecular formula C15H15BrO2. It is characterized by the presence of a benzyloxy group, a bromine atom, and a methyl group attached to a phenyl ring, along with a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-methylphenol and benzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzyloxy group.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial production also includes rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different phenylmethanol derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as a nitro group or an amino group, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-(Benzyloxy)-4-bromo-5-methylphenyl]aldehyde or [2-(Benzyloxy)-4-bromo-5-methylbenzoic acid].

Scientific Research Applications

[2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol involves its interaction with specific molecular targets and pathways. The benzyloxy group and bromine atom play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications and the biological context.

Comparison with Similar Compounds

Similar Compounds

    [2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol: Similar in structure but with different positions of the bromine and methyl groups.

    [2-(Benzyloxy)-4-chloro-5-methylphenyl]methanol: Contains a chlorine atom instead of a bromine atom.

    [2-(Benzyloxy)-4-bromo-5-ethylphenyl]methanol: Contains an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of [2-(Benzyloxy)-4-bromo-5-methylphenyl]methanol lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This compound’s unique structure allows for targeted modifications and applications in various fields of research.

Properties

IUPAC Name

(4-bromo-5-methyl-2-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrO2/c1-11-7-13(9-17)15(8-14(11)16)18-10-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBAPUVLWDNQVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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